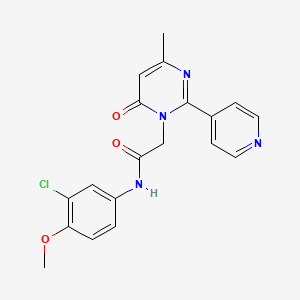

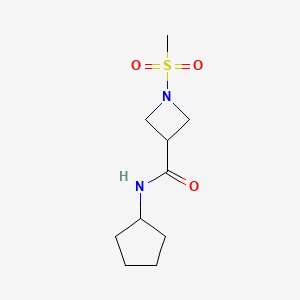

![molecular formula C11H16O B2640183 [2-(2-Methylpropyl)phenyl]methanol CAS No. 172225-48-8](/img/structure/B2640183.png)

[2-(2-Methylpropyl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-(2-Methylpropyl)phenyl]methanol” is an organic compound that belongs to the family of alcohols . Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom . The general formula for alcohols is ROH, where R is an alkyl group . In the case of “[2-(2-Methylpropyl)phenyl]methanol”, the R group is a 2-methylpropyl phenyl group.

Synthesis Analysis

The synthesis of “[2-(2-Methylpropyl)phenyl]methanol” could potentially involve several steps, including ester rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A detailed process for the synthesis of similar compounds can be found in the patent US8633223B2 . This patent describes a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which could potentially be adapted for the synthesis of "[2-(2-Methylpropyl)phenyl]methanol" .Molecular Structure Analysis

The molecular structure of “[2-(2-Methylpropyl)phenyl]methanol” can be represented as C12H18O . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

Alcohols, including “[2-(2-Methylpropyl)phenyl]methanol”, are very reactive towards electrophilic aromatic substitution . They can also undergo oxidation, where two hydrogen atoms are removed from the alcohol molecule, one from the OH group and the other from the carbon atom that bears the OH group .科学的研究の応用

Catalytic Applications

- Methanol is recognized as a promising hydrogen source and C1 synthon, with applications in chemical synthesis and energy technologies. It is utilized in selective N-methylation of amines and transfer hydrogenation of nitroarenes, offering a clean and cost-competitive method with methanol as both the C1 synthon and H2 source. This process is facilitated by RuCl3.xH2O as a ligand-free catalyst, demonstrating its synthetic value through the successful synthesis of pharmaceutical agents via late-stage functionalization (Sarki et al., 2021).

Material Science

- The study of phenol methylation on Cu1−xCoxFe2O4 through FTIR spectroscopy revealed insights into the interaction of phenol, methanol, and reaction products, highlighting the importance of selective ortho methylation by methyl cations. This research contributes to understanding the surface chemistry and reaction mechanisms relevant to material science (Mathew et al., 2004).

Green Chemistry

- Methanol-based industrial biotechnology highlights methanol's role as a building block in the chemical industry, either from petrochemical or renewable resources. The advancements in the biological, technical, and economic aspects of utilizing methanol for producing fine and bulk chemicals emphasize the potential for developing economically competitive bioprocesses based on methanol as an alternative carbon source (Schrader et al., 2009).

特性

IUPAC Name |

[2-(2-methylpropyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNMXBNTHSALPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Methylpropyl)phenyl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

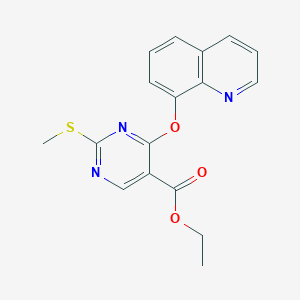

![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)

![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)

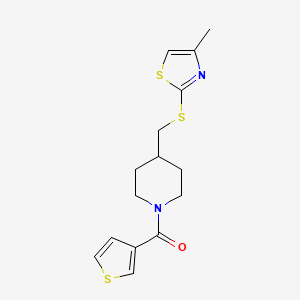

![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2640109.png)

![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)

![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)

![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)

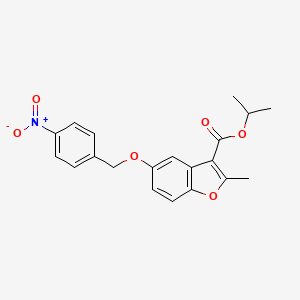

![N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2640120.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2640122.png)